

# An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid

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## Compound of Interest

**Compound Name:** 2-(2-Acetamidophenoxy)acetic acid

**Cat. No.:** B1296907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2-(2-Acetamidophenoxy)acetic acid**. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

## Chemical Structure and Properties

**2-(2-Acetamidophenoxy)acetic acid** is a synthetic organic compound belonging to the phenoxyacetic acid class. Its chemical structure consists of a phenyl ring substituted with an acetamido group and an acetic acid moiety linked via an ether bond.

Chemical Identifiers and Properties:

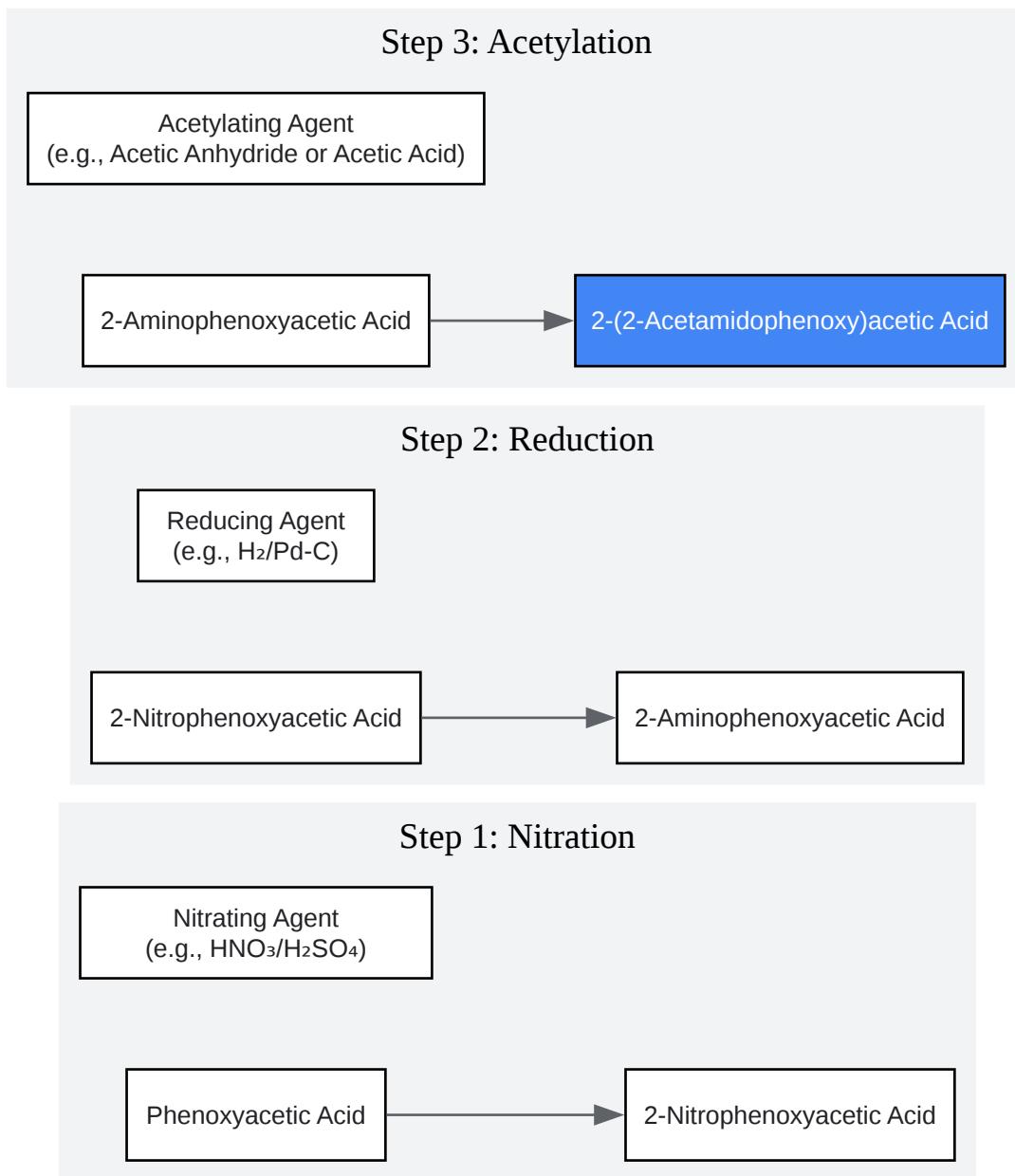
Property	Value	Source
IUPAC Name	2-(2-acetamidophenoxy)acetic acid	N/A
CAS Number	1798-12-5	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	209.20 g/mol	N/A
SMILES	CC(=O)NC1=CC=CC=C1OCC (=O)O	<a href="#">[1]</a>
InChI	InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)	<a href="#">[1]</a>

While experimental spectroscopic data for **2-(2-Acetamidophenoxy)acetic acid** is not readily available in the public domain, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: Expected signals would include aromatic protons, a singlet for the methylene protons of the acetic acid group, a singlet for the methyl protons of the acetamido group, and a broad singlet for the carboxylic acid proton.
- <sup>13</sup>C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, the methylene carbon, and the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretches for both the carboxylic acid and the amide, and C-O ether stretching.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[\[1\]](#)

## Synthesis of 2-(2-Acetamidophenoxy)acetic Acid

A detailed experimental protocol for the synthesis of **2-(2-Acetamidophenoxy)acetic acid** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-{{2-(2-oxo-1-azacycloalk-1-yl)acetamido}phenoxy}acetic acids.[2][3] This suggested pathway involves a multi-step process, which can be logically represented as follows:



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Figure 1: Proposed synthetic workflow for **2-(2-Acetamidophenoxy)acetic acid**.

### Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(2-Nitrophenoxy)acetic Acid This step would likely follow a standard electrophilic aromatic substitution reaction. While a specific protocol for phenoxyacetic acid is not available, the general procedure involves the careful addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to phenoxyacetic acid at a controlled temperature.

Step 2: Synthesis of 2-(2-Aminophenoxy)acetic Acid The nitro group of 2-(2-nitrophenoxy)acetic acid can be reduced to an amine using various established methods. A common and efficient method is catalytic hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Step 3: Synthesis of **2-(2-Acetamidophenoxy)acetic Acid** The final step is the acetylation of the amino group of 2-(2-aminophenoxy)acetic acid. This can be achieved by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride.<sup>[4]</sup> Alternatively, direct acetylation with acetic acid at elevated temperatures could be a possibility, though it may be less efficient.<sup>[5]</sup>

## Potential Biological Activities and Experimental Protocols

While there is limited direct research on the biological activities of **2-(2-Acetamidophenoxy)acetic acid**, studies on structurally similar phenoxyacetic acid derivatives suggest potential antiproliferative and antibacterial properties.<sup>[6]</sup> The following sections outline the experimental protocols that could be employed to investigate these activities.

### Antiproliferative Activity

The potential of **2-(2-Acetamidophenoxy)acetic acid** to inhibit cell growth can be assessed using the MTT assay.

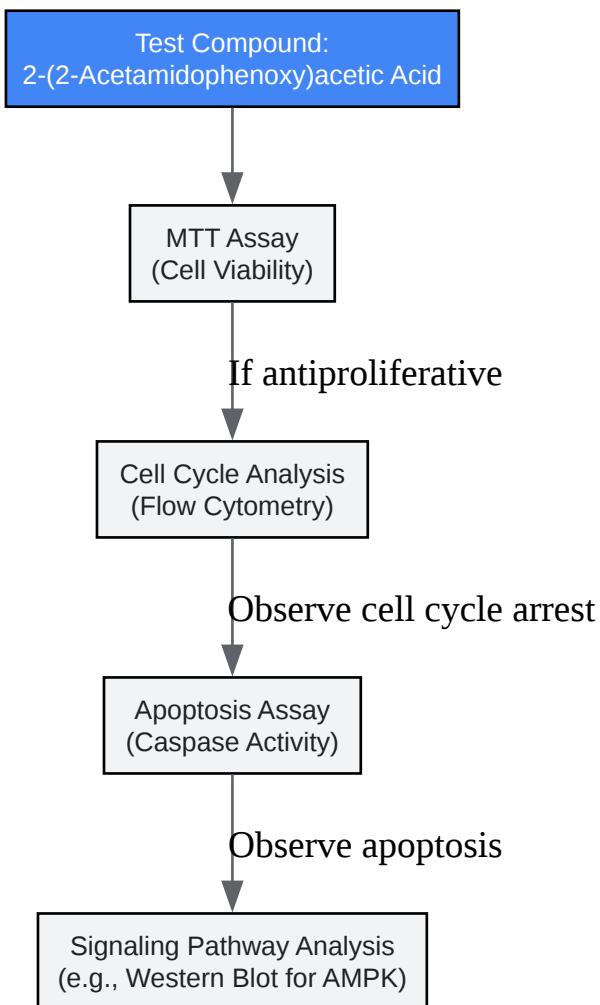
#### Experimental Protocol: MTT Assay for Cell Viability

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.<sup>[7][8]</sup>

- Compound Treatment: Treat the cells with a range of concentrations of **2-(2-Acetamidophenoxy)acetic acid** and incubate for a specified period (e.g., 72 hours).[7]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][9]
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][9]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

## Mechanism of Action: Cell Cycle Analysis and Apoptosis

Should **2-(2-Acetamidophenoxy)acetic acid** exhibit antiproliferative activity, further investigation into its mechanism of action would be warranted. This could involve assessing its effects on the cell cycle and its ability to induce apoptosis.



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Figure 2: Logical workflow for investigating the biological activity of **2-(2-Acetamidophenoxy)acetic acid**.

#### Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Treat cells with **2-(2-Acetamidophenoxy)acetic acid** for a specified time.
- Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[10]
- Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI). RNase treatment is necessary to prevent staining of RNA.[11]

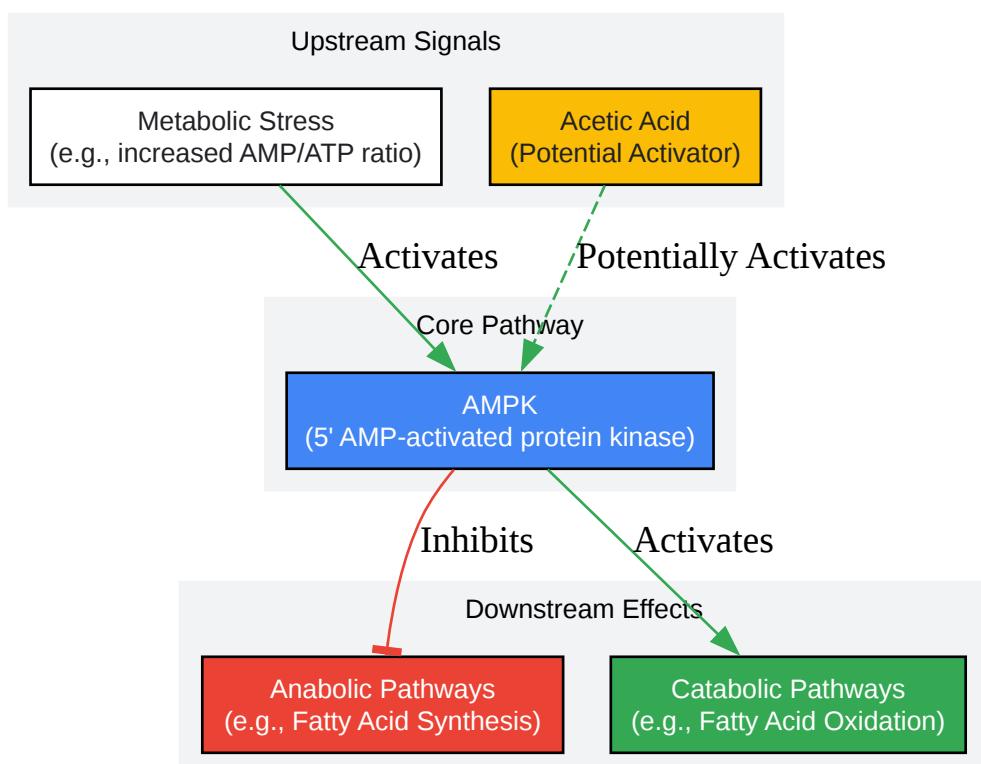
- Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to their DNA content.[10]
- Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[11]

#### Experimental Protocol: Caspase Activity Assay

- Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents, including caspases.[12][13]
- Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[2][12]
- Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.
- Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.[12][13]

## Potential Signaling Pathway Involvement

While no direct evidence links **2-(2-Acetamidophenoxy)acetic acid** to specific signaling pathways, the structurally related acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway in some contexts.[14][15] Future research could explore whether **2-(2-Acetamidophenoxy)acetic acid** or its metabolites have any effect on this or other relevant signaling pathways.



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Figure 3: Simplified diagram of the AMPK signaling pathway potentially influenced by acetic acid.

## Antibacterial Activity

The potential antibacterial activity of **2-(2-Acetamidophenoxy)acetic acid** can be determined by measuring its Minimum Inhibitory Concentration (MIC).

### Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[16][17]
- Serial Dilution: Perform serial dilutions of **2-(2-Acetamidophenoxy)acetic acid** in a 96-well microtiter plate containing a suitable broth medium.[16]
- Inoculation: Inoculate each well with the bacterial suspension.[17][18]

- Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 16-20 hours at 37°C).[14][19]
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

## Conclusion

This technical guide provides a foundational understanding of **2-(2-Acetamidophenoxy)acetic acid**, including its chemical structure, a proposed synthetic route, and potential biological activities with corresponding experimental protocols. While specific experimental data for this compound is currently limited in the public domain, the information presented here, based on analogous compounds, offers a solid starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigation is required to fully elucidate its synthesis, characterize its physicochemical properties, and determine its biological efficacy and mechanism of action.

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